2,3-Diaminosuccinic acid
CAS No.: 29276-73-1
Cat. No.: VC21539067
Molecular Formula: C4H8N2O4
Molecular Weight: 148.12 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 29276-73-1 |
---|---|
Molecular Formula | C4H8N2O4 |
Molecular Weight | 148.12 g/mol |
IUPAC Name | 2,3-diaminobutanedioic acid |
Standard InChI | InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10) |
Standard InChI Key | PGNYNCTUBKSHHL-UHFFFAOYSA-N |
SMILES | C(C(C(=O)O)N)(C(=O)O)N |
Canonical SMILES | C(C(C(=O)O)N)(C(=O)O)N |
Chemical Structure and Properties
2,3-Diaminosuccinic acid is an organic compound with the molecular formula C4H8N2O4. It is a derivative of succinic acid (butanedioic acid), where two amino groups replace two hydrogen atoms at the 2 and 3 positions of the carbon backbone. This structure creates a molecule with two stereogenic centers, allowing for different stereoisomeric forms including the (2R,3S) configuration.
The IUPAC name for this compound is 2,3-diaminobutanedioic acid, which precisely describes its chemical structure. Its molecular weight is 148.12 g/mol, making it a relatively small organic molecule.
Key Physical and Chemical Properties
Property | Value |
---|---|
Chemical Formula | C4H8N2O4 |
Molecular Weight | 148.12 g/mol |
IUPAC Name | 2,3-diaminobutanedioic acid |
Stereochemistry | Multiple stereoisomers possible |
Appearance | Crystalline solid |
Solubility | Water-soluble |
The compound features both acidic (carboxylic) and basic (amino) functional groups, giving it amphoteric properties. This characteristic allows it to participate in various acid-base reactions and makes it an excellent ligand for metal coordination.
Stereochemistry and Isomeric Forms
The presence of two stereogenic centers in 2,3-diaminosuccinic acid leads to three possible stereoisomers:
-
(2R,3R)-2,3-Diaminosuccinic acid
-
(2S,3S)-2,3-Diaminosuccinic acid
-
(2R,3S)-2,3-Diaminosuccinic acid (meso form)
The stereochemistry significantly influences the compound's properties and reactivity. For example, in metal coordination chemistry, the meso form (m-das) tends to adopt a trans(N) configuration with copper, while the racemic form (r-das) prefers a cis(N) configuration. These differences in coordination geometry impact the stability and properties of the resulting metal complexes.
Synthesis Methods
Several approaches have been developed for synthesizing 2,3-diaminosuccinic acid and its derivatives, with particular attention to controlling stereochemistry.
Traditional Synthesis
One common synthetic route involves the reaction of maleic anhydride with ammonia, followed by hydrogenation. This reaction typically requires a catalyst such as palladium on carbon and proceeds under a hydrogen atmosphere. Industrial production often employs advanced chromatography techniques for separating the resulting amino acids into their respective enantiomers.
Mannich Reaction Approach
A novel approach to 2,3-diaminosuccinic acid derivatives involves the synthesis of 2-thioxo-1,3-imidazolidine derivatives through an intermolecular Mannich reaction . This method, described by Cież et al. in the Australian Journal of Chemistry, utilizes a reaction between aldimine (ethyl iminoacetate) and enolates derived from 2-isothiocyanatocarboxylic esters .
The heterocyclic products from this reaction contain two stereogenic centers and can be readily separated into cis- and trans-diastereoisomers . The researchers investigated how different enolates (titanium(IV), lithium, and potassium) and various ester groups affected reaction yields and diastereoselectivity.
Reaction Component | Details |
---|---|
Reactants | Aldimine (ethyl iminoacetate), enolates from 2-isothiocyanatocarboxylic esters |
Product | 2-thioxo-1,3-imidazolidine derivatives (masked 2,3-diaminosuccinic acids) |
Stereochemistry | Separable cis- and trans-diastereoisomers |
Catalysts/Reagents | Titanium(IV), lithium, and potassium enolates |
Chemical Reactivity
2,3-Diaminosuccinic acid participates in various chemical reactions, primarily due to its amino and carboxylic acid functional groups.
Oxidation Reactions
The compound can undergo oxidation to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide. During oxidative deamination, particularly when catalyzed by enzymes like D-aspartate oxidase, the reaction produces ammonia and other metabolites.
Reduction Reactions
Reduction reactions can convert 2,3-diaminosuccinic acid into simpler amines. Catalytic hydrogenation using palladium on carbon is a typical method for such transformations.
Substitution Reactions
The amino groups readily participate in substitution reactions with various electrophiles. Reagents such as alkyl halides and acyl chlorides, under basic conditions, can produce alkylated or acylated derivatives.
Biological Activity and Significance
2,3-Diaminosuccinic acid demonstrates several important biological activities that make it relevant in biochemical and medical research.
Enzyme Interactions
The compound acts as a natural antagonist of aspartic acid and serves as a good substrate for beef kidney D-aspartate oxidase. During enzymatic oxidative deamination, it consumes oxygen and produces ammonia in stoichiometric ratios consistent with typical oxidative deamination reactions.
Metabolic Implications
The (2R,3S) stereoisomer is structurally similar to isocitric acid, an intermediate in the tricarboxylic acid (TCA) cycle. This structural similarity suggests potential interactions with enzymes involved in cellular energy production and metabolism.
Research Applications
2,3-Diaminosuccinic acid finds applications across multiple scientific disciplines due to its unique structure and reactivity.
Peptide Chemistry
In peptide chemistry, 2,3-diaminosuccinic acid derivatives serve as valuable building blocks. One notable application is their use as a cystine substitute in the core structure of somatostatin, potentially altering the peptide's stability, conformation, and biological activity.
Metal Coordination Studies
The compound forms complexes with various metals, including copper and nickel. These complexes exhibit unique structural and electronic properties influenced by the stereochemistry of the 2,3-diaminosuccinic acid ligand. Studies of these complexes provide insights into coordination chemistry principles and may lead to applications in catalysis or materials science.
Biochemical Research
As a substrate for enzymes like D-aspartate oxidase, 2,3-diaminosuccinic acid is useful for studying enzyme kinetics and mechanisms. Its structural similarity to naturally occurring metabolites makes it valuable for investigating biochemical pathways and cellular processes.
Recent Research Developments
Scientific investigation into 2,3-diaminosuccinic acid continues to expand our understanding of this compound and its potential applications.
Synthetic Methodology Advancements
The development of the Mannich reaction approach for synthesizing 2,3-diaminosuccinic acid derivatives represents a significant advance in synthetic methodology . This approach provides greater control over stereochemistry and potentially increases access to previously difficult-to-synthesize derivatives.
Metal Complex Studies
Recent studies have focused on the coordination chemistry of 2,3-diaminosuccinic acid with various metals. These investigations reveal how stereochemistry influences coordination behavior, with different isomers adopting distinct geometric arrangements when complexed with metals like copper.
Enzyme Activity Studies
Research into the interaction between 2,3-diaminosuccinic acid and various enzymes continues to provide insights into enzyme function and substrate specificity. These studies help elucidate the structural basis for enzyme-substrate recognition and may lead to the development of novel enzyme inhibitors or activators.
Comparison with Related Compounds
Understanding 2,3-diaminosuccinic acid in relation to similar compounds provides context for its unique properties and applications.
Comparison with Other Amino Acids
Unlike proteinogenic amino acids, 2,3-diaminosuccinic acid features two amino groups and two carboxylic acid groups. This structure differs from aspartic acid, which has only one amino group, resulting in distinct chemical properties and biological activities.
Compound | Structure | Key Difference |
---|---|---|
2,3-Diaminosuccinic acid | 4-carbon chain with 2 amino and 2 carboxyl groups | Two adjacent amino groups |
Aspartic acid | 4-carbon chain with 1 amino and 2 carboxyl groups | Single amino group |
2,4-Diaminobutyric acid | 4-carbon chain with amino groups at positions 2 and 4 | Different amino group arrangement |
2,3-Diaminopropionic acid | 3-carbon chain with 2 amino groups | Shorter carbon chain |
Functional Comparison
The presence of two amino groups in 2,3-diaminosuccinic acid results in different acid-base properties compared to mono-amino acids. This affects its solubility, reactivity, and potential as a chelating agent. The compound's ability to form coordination complexes with metals exceeds that of many natural amino acids, making it particularly valuable in coordination chemistry studies.
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